2-Pyridin-4-yl-3,1-benzoxazin-4-one
CAS No.: 57696-11-4
Cat. No.: VC21379930
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57696-11-4 |
---|---|
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21g/mol |
IUPAC Name | 2-pyridin-4-yl-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |
Standard InChI Key | XBLCWAWOPGTMSA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Properties
2-Pyridin-4-yl-3,1-benzoxazin-4-one (CAS No. 57696-11-4) is characterized by a benzene ring fused to an oxazine ring, with a pyridine group attached at the 2-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound has a molecular formula of C13H8N2O2 and a molecular weight of 224.21 g/mol.
The chemical structure of 2-Pyridin-4-yl-3,1-benzoxazin-4-one can be represented by several notations used in chemical databases and literature. Table 1 summarizes the key structural identifiers for this compound.
Table 1: Chemical Identifiers for 2-Pyridin-4-yl-3,1-benzoxazin-4-one
Identifier Type | Value |
---|---|
IUPAC Name | 2-pyridin-4-yl-3,1-benzoxazin-4-one |
CAS Number | 57696-11-4 |
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21 g/mol |
Standard InChI | InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |
Standard InChIKey | XBLCWAWOPGTMSA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
PubChem Compound ID | 918892 |
Physical and spectroscopic data reveal important characteristics of this compound. It appears as yellow crystals with a high melting point exceeding 300°C . Spectroscopic analyses have been instrumental in confirming its structure and purity, as detailed in Table 2.
Table 2: Physical and Spectroscopic Properties of 2-Pyridin-4-yl-3,1-benzoxazin-4-one
Property | Value |
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Physical Appearance | Yellow crystals |
Melting Point | >300°C |
IR (KBr, cm⁻¹) | 1692 (C=O) |
¹H NMR (DMSO-d₆, δ ppm) | 7.42-9.21 (m, 8H, aromatic) |
Mass Spectrum (m/z) | ≈224 (15%) |
Elemental Analysis (Calculated) | C, 69.64%; H, 3.60%; N, 12.49% |
Elemental Analysis (Found) | C, 69.55%; H, 3.51%; N, 12.25% |
Synthesis Methods
The synthesis of 2-Pyridin-4-yl-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid with appropriate acid chlorides under specific conditions. This approach has been documented in several studies focusing on benzoxazinone derivatives .
General Synthetic Route
The most common method for synthesizing 2-Pyridin-4-yl-3,1-benzoxazin-4-one involves the reaction of pyridine-4-carboxylic acid chloride with anthranilic acid in dry pyridine as a solvent and base. This reaction is typically conducted under reflux conditions for approximately 3 hours . The general synthetic pathway is illustrated as follows:
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Reaction of pyridine-4-carboxylic acid chloride with anthranilic acid in dry pyridine
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Refluxing for 3 hours
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Cooling and pouring into cold diluted HCl
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Filtration and collection of the precipitate
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Recrystallization from an appropriate solvent
This synthetic approach yields 2-Pyridin-4-yl-3,1-benzoxazin-4-one with a reported yield of approximately 85% . The relatively high yield indicates the efficiency of this synthetic method for producing the target compound.
Reaction Mechanism
The formation of 2-Pyridin-4-yl-3,1-benzoxazin-4-one involves an initial acylation of the amino group of anthranilic acid by the acid chloride, followed by an intramolecular cyclization. This process results in the formation of the oxazinone ring system characteristic of benzoxazinones . The reaction is facilitated by pyridine, which serves both as a solvent and a base to neutralize the hydrogen chloride generated during the reaction.
Structural Analogues and Derivatives
Several structural analogues of 2-Pyridin-4-yl-3,1-benzoxazin-4-one have been synthesized and characterized, differing primarily in the position of the nitrogen atom in the pyridine ring or the nature of the substituent at the 2-position of the benzoxazinone core.
Positional Isomers
The positional isomer 2-(Pyridin-3-yl)-4H-3,1-benzoxazin-4-one has similar properties but differs in the position of the nitrogen atom in the pyridine ring. This isomer appears as yellow to white crystals with a melting point range of 210-217°C . The spectroscopic data for this isomer shows slight differences from the 4-pyridyl analogue, particularly in the aromatic region of the ¹H NMR spectrum (7.50-9.03 ppm) .
Transformed Derivatives
2-Pyridin-4-yl-3,1-benzoxazin-4-one serves as a versatile starting material for the synthesis of various heterocyclic compounds through reactions with different nucleophiles. For example, reaction with formamide can lead to the formation of quinazolin-4(3H)-one derivatives . Additionally, reactions with hydrazine hydrate and other nitrogen nucleophiles can yield various condensed and non-condensed heterocyclic systems with potential biological activities.
One notable transformed derivative is 1-[4-Oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]-3-phenylthiourea, which is synthesized through a multi-step process involving 2-Pyridin-4-yl-3,1-benzoxazin-4-one as an intermediate . This derivative has been characterized with a yield of 90%, appearing as white crystals with a melting point range of 195-200°C .
Biological Activities and Applications
Compounds belonging to the benzoxazine class, including 2-Pyridin-4-yl-3,1-benzoxazin-4-one, have been studied for various biological activities, with potential applications in medicinal chemistry and drug development.
Enzyme Inhibition
Derivatives with pyridine groups attached to the benzoxazinone core have shown promise in inhibiting enzymes involved in disease pathways. One specific area of interest is the inhibition of Human Neutrophil Elastase (HNE), as evidenced by studies on related compounds such as 5-methyl-2-(2-phenoxy-pyridin-3-yl)-benzo[d] oxazin-4-one . Such inhibitory activity could potentially be harnessed for therapeutic applications in inflammatory and respiratory conditions.
EGFR Inhibition
Research has suggested that benzoxazinone derivatives may have potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase . EGFR is overexpressed in various human tumors, including breast, ovarian, colon, and prostate cancers. The expression level of EGFR often correlates with tumor vascularity and is associated with poor prognosis in patients. Therefore, inhibitors of EGFR protein tyrosine kinase, potentially including derivatives of 2-Pyridin-4-yl-3,1-benzoxazin-4-one, may have therapeutic potential in treating both malignant and nonmalignant epithelial diseases .
Structure-Activity Relationships
Studies on compounds structurally related to 2-Pyridin-4-yl-3,1-benzoxazin-4-one have provided insights into structure-activity relationships that could guide future drug design efforts.
Importance of Pyridine Substitution
The presence and position of the pyridine ring attached to the benzoxazinone core appear to influence the biological activity of these compounds. For instance, the 4-pyridyl derivatives may exhibit different activity profiles compared to the 3-pyridyl analogues . This variation could be attributed to differences in electronic distribution, hydrogen bonding capabilities, or interactions with specific receptor binding sites.
Modifications of the Benzoxazinone Core
Modifications to the benzoxazinone core structure, particularly at positions 5 and 7, have been shown to impact the biological activity and stability profiles of these compounds. For example, a structure-activity relationship study focused on the 5 and 7 benzoxazinone positions yielded the optimized 5-ethyl-7-methoxy-benzo[d] oxazin-4-one core structure for certain HNE inhibitors . Such modifications can be leveraged to enhance potency, selectivity, or pharmacokinetic properties.
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